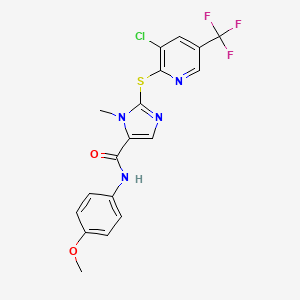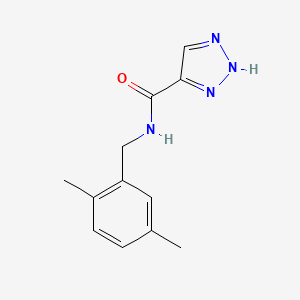![molecular formula C13H17N5O2 B2573829 3-[6-(Piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid CAS No. 901735-56-6](/img/structure/B2573829.png)
3-[6-(Piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-[6-(Piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid” is a complex organic molecule that contains several functional groups, including a piperidine ring, a 1,2,4-triazole ring, and a pyridazine ring . It belongs to the class of compounds known as azoles, which are of great interest to organic and medicinal chemists due to their potential for a broad spectrum of biological activities .
Molecular Structure Analysis
The molecular formula of this compound is C13H17N5O2, and it has a molecular weight of 275.312. The structure includes a piperidine ring, a 1,2,4-triazole ring, and a pyridazine ring, all of which are connected in a specific arrangement.Chemical Reactions Analysis
While specific chemical reactions involving this compound have not been detailed in the literature, compounds containing 1,2,4-triazole rings are known to participate in a variety of chemical reactions . These reactions often involve the nitrogen atoms in the triazole ring and can lead to the formation of a wide range of products .Applications De Recherche Scientifique
Antihistaminic and Anti-inflammatory Activities
A study on a series of [1, 2, 4]triazolo[1, 5-b]pyridazines, which include derivatives structurally related to 3-[6-(Piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid, revealed compounds with potent antihistaminic activity and an inhibitory effect on eosinophil infiltration. Specifically, a compound identified as TAK-427 demonstrated both antihistaminic and anti-inflammatory activities, making it a candidate for treating conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).
Molecular Docking and In Vitro Screening
A study focused on the synthesis and in vitro screening of novel pyridine and fused pyridine derivatives, including triazolopyridines, for antimicrobial and antioxidant activities. Through molecular docking screenings towards GlcN-6-P synthase, some derivatives demonstrated moderate to good binding energies, suggesting potential biological applications (Flefel et al., 2018).
Anti-Diabetic Drug Development
Research into triazolo-pyridazine-6-yl-substituted piperazines explored their potential as anti-diabetic medications through Dipeptidyl peptidase-4 (DPP-4) inhibition and insulinotropic activities. This study underlines the importance of these compounds in developing new therapies for diabetes, with certain derivatives displaying excellent antioxidant and insulinotropic activity (Bindu et al., 2019).
Antibacterial and Antifungal Activities
A new series of 2H/6H-thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives were synthesized and tested for their antibacterial and antifungal activities. The study showed significant biological activity against various microorganisms, highlighting the potential of these compounds in antimicrobial applications (Suresh et al., 2016).
Orientations Futures
The future directions for research on this compound and related compounds are likely to involve further exploration of their potential biological activities. The 1,2,4-triazole ring is a common feature in many bioactive compounds, and there is ongoing interest in developing new compounds with this feature that have improved efficacy and selectivity .
Propriétés
IUPAC Name |
3-(6-piperidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2/c19-13(20)7-6-11-15-14-10-4-5-12(16-18(10)11)17-8-2-1-3-9-17/h4-5H,1-3,6-9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNOXNSAZRKDWIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN3C(=NN=C3CCC(=O)O)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[[4-(4-chlorophenyl)-5-[(2,5-dimethylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2573748.png)
![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2573750.png)

![2-[3-(4-chlorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2573753.png)



![N-(3-methoxyphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2573759.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-chloro-2-methylphenyl)oxalamide](/img/structure/B2573760.png)

![N-(1-cyanocyclohexyl)-2-{2-[(3,5-dimethyl-1H-1,2,4-triazol-1-yl)methyl]pyrrolidin-1-yl}acetamide](/img/structure/B2573765.png)

![4-[2-(Phenylsulfanyl)ethyl]morpholine](/img/structure/B2573769.png)